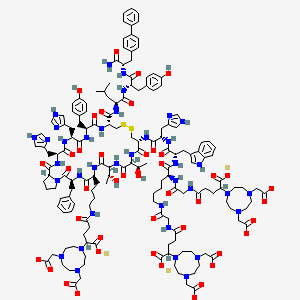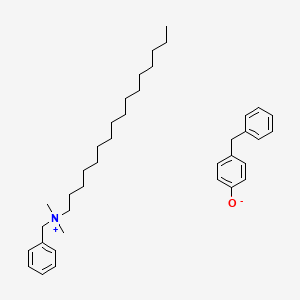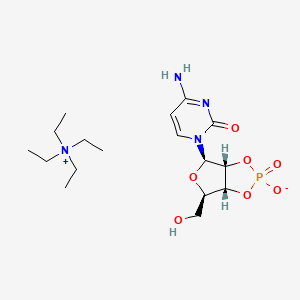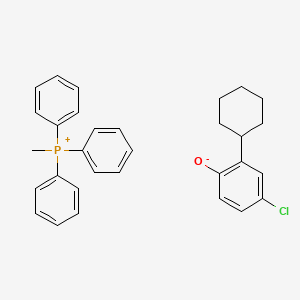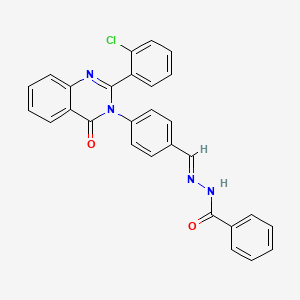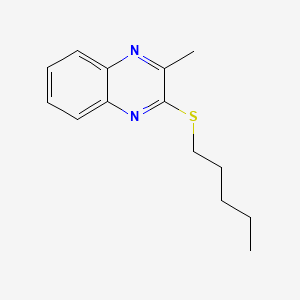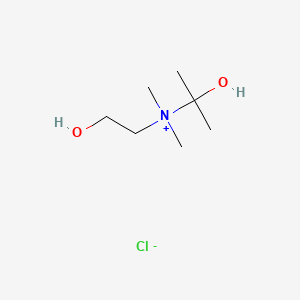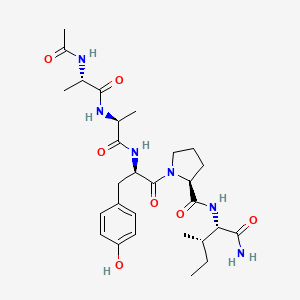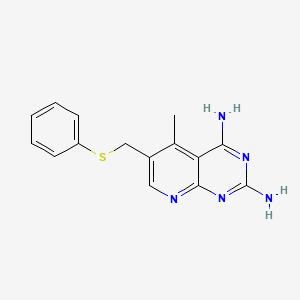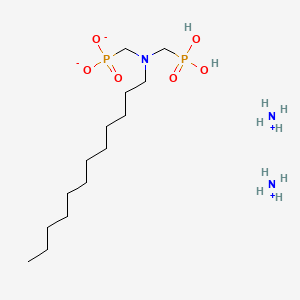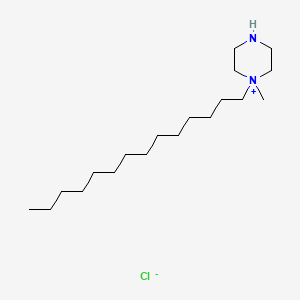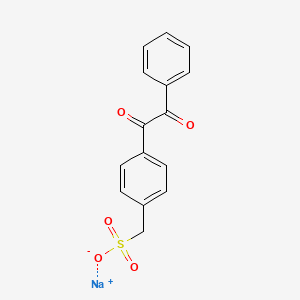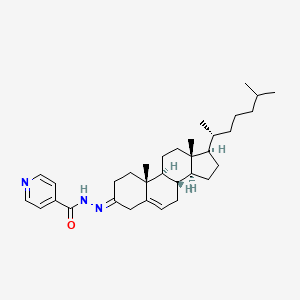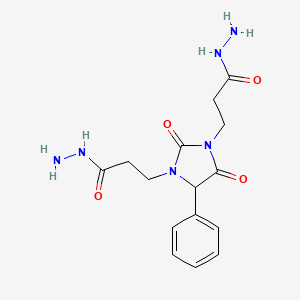
2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide): is a chemical compound with the molecular formula C15H20N6O4 and a molecular weight of 348.36 g/mol. This compound is characterized by its imidazolidine ring structure, which is substituted with phenyl and propionohydrazide groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that similar synthetic routes are scaled up for industrial production, with considerations for yield optimization and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl and propionohydrazide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its hydrazide groups can form stable complexes with metal ions, making it useful in bioinorganic chemistry .
Industry: In industry, 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) is used in the production of advanced materials, such as polymers and coatings. Its thermal stability and reactivity make it suitable for use in high-performance materials .
Mechanism of Action
The mechanism of action of 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) involves its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, facilitating the catalytic process by stabilizing transition states.
Comparison with Similar Compounds
- Adipic acid dihydrazide
- Isophthalic dihydrazide
- Sebacic dihydrazide
- 4-isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
Comparison: Compared to these similar compounds, 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) is unique due to its phenyl substitution, which imparts distinct chemical propertiesFor example, the phenyl group can enhance the compound’s ability to participate in π-π interactions, making it useful in materials science .
Properties
CAS No. |
94231-30-8 |
|---|---|
Molecular Formula |
C15H20N6O4 |
Molecular Weight |
348.36 g/mol |
IUPAC Name |
3-[3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxo-5-phenylimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C15H20N6O4/c16-18-11(22)6-8-20-13(10-4-2-1-3-5-10)14(24)21(15(20)25)9-7-12(23)19-17/h1-5,13H,6-9,16-17H2,(H,18,22)(H,19,23) |
InChI Key |
BUGOGQOKXQIQAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2CCC(=O)NN)CCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


